[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid
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Overview
Description
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid typically involves the borylation of corresponding alkenes or aryl halides. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with alkenes or aryl halides in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This allows for efficient synthesis with high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for forming carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1E)-4-Phenyl-1-buten-1-yl]boronic Acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are related to the interaction of the boronic acid group with diols and other functional groups in biomolecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butenyl group.
Vinylboronic Acid: Contains a vinyl group instead of the phenyl group.
Alkylboronic Acids: Various alkyl groups attached to the boronic acid moiety.
Uniqueness
[(1E)-4-Phenyl-1-buten-1-yl]boronic Acid is unique due to its specific structure, which combines both phenyl and butenyl groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it particularly useful in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H13BO2 |
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Molecular Weight |
176.02 g/mol |
IUPAC Name |
[(E)-4-phenylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C10H13BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,12-13H,4,8H2/b9-5+ |
InChI Key |
NZUZZHVYWNGTAL-WEVVVXLNSA-N |
Isomeric SMILES |
B(/C=C/CCC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CCCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
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